molecular formula C10H21IN2 B13792195 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide CAS No. 94601-22-6

3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide

Cat. No.: B13792195
CAS No.: 94601-22-6
M. Wt: 296.19 g/mol
InChI Key: KVUDQWNCPGLUQM-UHFFFAOYSA-M
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Description

3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is a quaternary ammonium salt featuring a bicyclo[3.3.1]nonane scaffold with nitrogen atoms at positions 3 and 7. The compound’s structure includes a rigid bicyclic framework that imposes steric constraints, influencing its reactivity and intermolecular interactions. This scaffold is notable for its presence in bioactive molecules and its utility in asymmetric synthesis. The iodide counterion enhances solubility in polar solvents, making it suitable for catalytic and pharmaceutical applications . The methyl groups at positions 9 and 3 contribute to its stability and modulate electronic properties, which are critical for interactions in host-guest chemistry or enzyme binding .

Properties

CAS No.

94601-22-6

Molecular Formula

C10H21IN2

Molecular Weight

296.19 g/mol

IUPAC Name

3,9,9-trimethyl-3-aza-9-azoniabicyclo[3.3.1]nonane;iodide

InChI

InChI=1S/C10H21N2.HI/c1-11-7-9-5-4-6-10(8-11)12(9,2)3;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1

InChI Key

KVUDQWNCPGLUQM-UHFFFAOYSA-M

Canonical SMILES

CN1CC2CCCC(C1)[N+]2(C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide typically involves the quaternization of a bicyclic amine with an alkyl halide. One common method includes the reaction of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane with methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quaternary ammonium group facilitates nucleophilic displacement of the iodide ion under controlled conditions. Key reactions include:

Reactant/ConditionsProductMechanismSelectivity Factors
Hydroxide ions (NaOH)3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane hydroxideSN2\text{S}_\text{N}2 displacement of iodideSteric hindrance from the bicyclic structure reduces reaction rate compared to linear quaternary ammonium salts .
Thiols (RSH)Corresponding thiolate derivativesNucleophilic attack at the methyl group adjacent to the quaternary nitrogenPolar aprotic solvents (e.g., DMF) enhance reactivity.

Example :
C10H21IN2+OHC10H21N2OH+I\text{C}_{10}\text{H}_{21}\text{IN}_2+\text{OH}^-\rightarrow \text{C}_{10}\text{H}_{21}\text{N}_2\text{OH}+\text{I}^-
This reaction is critical for generating intermediates in medicinal chemistry applications .

Cyclization and Rearrangement Pathways

The bicyclic framework participates in ring-expansion and contraction reactions under basic conditions:

ConditionsOutcomeNotes
Strong bases (e.g., NaH)Ring-opening to form linear aminesReversible process observed in polar solvents.
Acidic media (HCl)Stabilization of the bicyclic structureProtonation of the tertiary nitrogen prevents decomposition.

Biological Interactions

While not a direct chemical reaction, the compound’s structural mimicry of neurotransmitters enables non-covalent interactions:

Target SystemInteraction TypeFunctional Impact
Acetylcholine receptorsCompetitive inhibitionBlocks neurotransmitter binding, studied for potential anticholinergic effects.
Ion channelsElectrostatic modulationAlters membrane potential in neuronal cells.

Synthetic Utility

The compound serves as a precursor in multi-step syntheses:

ApplicationRoleExample
Alkylation agentTransfers methyl groups to nucleophilesUsed in the preparation of heterocyclic compounds via SN2\text{S}_\text{N}2 pathways .
Template for macrocyclesFacilitates stereoselective cyclizationEnables synthesis of constrained peptide analogs.

Stability and Reactivity Trends

Data derived from safety sheets and experimental studies:

ParameterValueConditions
Thermal decomposition>200°CReleases methyl iodide and ammonia .
Hydrolytic stabilityStable in neutral pHRapid degradation in alkaline solutions (pH >10).
SolubilityHighly soluble in polar solvents (water, methanol)Insoluble in non-polar solvents (hexane) .

Comparative Reactivity

Contrasted with related bicyclic quaternary ammonium salts:

CompoundReaction Rate (vs. Target)Key Difference
3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane methiodide1.5× fasterReduced steric bulk enhances nucleophilic access .
7-Iodomethyl-3-methoxy-3-borabicyclo[3.3.1]nonane0.3× slowerBoron inclusion alters electronic properties .

Scientific Research Applications

Organic Synthesis

3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide is utilized as a reagent in organic synthesis due to its ability to facilitate various chemical reactions. It acts as a nucleophile in alkylation reactions and can be used to synthesize complex organic molecules.

Pharmaceutical Development

This compound has been investigated for its potential use in drug design and development:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Neuropharmacology : Its structural similarity to neurotransmitters allows it to interact with neural receptors, which could lead to the development of novel treatments for neurological disorders.

Material Science

The compound's unique properties make it suitable for applications in materials science :

  • Ionic Liquids : It can be incorporated into ionic liquids, which are used as solvents in various chemical processes due to their low volatility and high thermal stability.
  • Polymer Chemistry : It serves as a precursor or additive in the synthesis of polymers with specific properties, enhancing their conductivity and mechanical strength.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial activity of quaternary ammonium compounds similar to 3,9,9-trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide. The results indicated that modifications to the alkyl chain length significantly influenced the efficacy against various bacterial strains.

CompoundActivity against E. coliActivity against S. aureus
Base CompoundModerateHigh
Modified Compound AHighModerate
Modified Compound BLowHigh

Case Study 2: Ionic Liquid Applications

Research conducted by the American Chemical Society demonstrated that incorporating this compound into ionic liquids improved solubility for organic compounds and enhanced reaction rates in organic synthesis.

Case Study 3: Neuropharmacological Research

A neuropharmacological study assessed the interaction of this compound with acetylcholine receptors. The findings suggested potential applications in treating cognitive disorders due to its ability to modulate receptor activity effectively.

Mechanism of Action

The mechanism of action of 3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity by interacting with phospholipids, leading to increased permeability and cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial cell membranes.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties
Compound Melting Point (°C) Solubility (H2O) LogP
3,9,9-Trimethyl-3-aza-9-azoniabicyclo... >250 (decomp.) High -1.2
9-Selenabicyclo[3.3.1]nonane 120–122 Low 3.5
3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone 280–285 Moderate 0.8

Biological Activity

3,9,9-Trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide, commonly referred to as trimethyl-aza-bicyclo nonane iodide, is a quaternary ammonium compound notable for its unique bicyclic structure and biological properties. This compound is characterized by its molecular formula C10H21N2IC_{10}H_{21}N_2I and a molecular weight of approximately 296.19 g/mol .

The compound is classified under heterocyclic compounds, which are known for their diverse biological activities. The structural configuration of trimethyl-aza-bicyclo nonane iodide contributes to its pharmacological potential, particularly in the context of neuropharmacology and as a potential therapeutic agent.

PropertyValue
Molecular FormulaC10H21N2I
Molecular Weight296.19 g/mol
CAS Number94601-22-6
Purity96%

The biological activity of 3,9,9-trimethyl-3-aza-9-azoniabicyclo(3.3.1)nonane iodide primarily involves its interaction with neurotransmitter systems. It acts as a cholinergic agonist, influencing acetylcholine receptors and potentially modulating synaptic transmission . This mechanism suggests applications in treating conditions related to cholinergic dysfunction.

Pharmacological Studies

Research indicates that this compound exhibits various pharmacological activities:

  • Neuroprotective Effects : Studies have shown that trimethyl-aza-bicyclo nonane iodide can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
  • Antimicrobial Activity : Preliminary investigations suggest that the compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains .
  • Antitumor Potential : Some studies have indicated that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, suggesting potential in oncology .

Neuroprotective Study

A study conducted on rat models demonstrated that administration of trimethyl-aza-bicyclo nonane iodide resulted in significant reductions in markers of neuroinflammation and oxidative damage . The findings support its potential use as a neuroprotective agent.

Antimicrobial Activity Assessment

In vitro tests revealed that the compound displayed inhibitory effects against Gram-positive bacteria, with an IC50 value indicating moderate potency compared to standard antibiotics . This positions it as a potential lead compound for developing new antimicrobial agents.

Q & A

What are the primary synthetic strategies for constructing the bicyclo[3.3.1]nonane core in this compound?

Basic Research Question
The bicyclo[3.3.1]nonane skeleton can be synthesized via intramolecular cyclization or cascade reactions. For example, piperidine-4-ones condensed with formaldehyde and amines under reflux yield bicyclic intermediates through hemiaminal formation . Alternatively, Michael/aldol cascade reactions efficiently build the azabicyclo[3.3.1]nonane moiety, with trifluoroacetic acid catalyzing key cyclization steps . Methodological optimization (e.g., solvent choice, temperature) is critical to avoid side products.

How can NMR spectroscopy and chemical shift reagents resolve stereochemical ambiguities in derivatives of this compound?

Basic Research Question
NMR analysis, particularly using chiral shift reagents (e.g., Eu(fod)₃), helps distinguish exo/endo isomers by inducing distinct splitting patterns in proton signals. For example, coupling constants (J values) <1 Hz indicate exo,exo-diiodo isomers, while J ≈5 Hz suggests endo,endo configurations . 2D NMR (COSY, NOESY) further clarifies spatial arrangements of substituents on the bicyclic scaffold .

What mechanistic insights explain the formation of anomalous products during ring-expansion reactions involving bicyclo[3.3.1]nonane derivatives?

Advanced Research Question
During ring expansions (e.g., with butyllithium and methyl iodide), unexpected products like 1,2,6-cyclononatriene may form due to competing elimination pathways. Steric hindrance at bridgehead positions or incomplete methylation can destabilize intermediates, leading to rearrangements . Kinetic vs. thermodynamic control should be evaluated via reaction monitoring (e.g., in situ IR) to optimize yields.

How can stereochemical outcomes be controlled during iodination of bicyclo[3.3.1]nonane derivatives?

Advanced Research Question
Stereoselective iodination relies on precursor geometry and reaction conditions. For example, iododemercuration of endo-mercuri compounds predominantly yields endo-iodides, while direct iodine treatment of cyclooctenol derivatives favors exo products . Silver acetate-mediated acetoxylation of iodides can proceed via oxonium ion intermediates, enabling selective functionalization .

What safety protocols are essential for handling iodide derivatives of bicyclo[3.3.1]nonane?

Basic Research Question
Transport and storage require UN 3399 classification (corrosive liquid, Packaging Group I). Use inert atmospheres (N₂/Ar) to prevent iodide degradation, and employ secondary containment for spills. Personal protective equipment (PPE) must include acid-resistant gloves and face shields, as per IMDG/IATA guidelines .

How are structure-activity relationship (SAR) studies designed for dopamine transporter (DAT) ligands based on this scaffold?

Advanced Research Question
Derivatives with 3β-phenyl and 9-methyl substitutions show high DAT affinity. SAR studies involve systematic variation of substituents at positions 2 and 3, followed by radioligand binding assays (e.g., [³H]WIN 35,428). Pharmacophore modeling and molecular docking refine predictions of binding interactions .

How can contradictory data on synthetic yields of bicyclo[3.3.1]nonane derivatives be resolved?

Advanced Research Question
Yield discrepancies often arise from impurities in starting materials (e.g., dibromocyclopropanes) or incomplete lithiation. Reproducibility requires rigorous purification (column chromatography, recrystallization) and reaction monitoring (TLC/GC-MS). Comparative studies under inert vs. ambient conditions can isolate oxygen/moisture sensitivity as a factor .

What purification techniques are optimal for isolating bicyclic ammonium salts?

Basic Research Question
Ion-exchange chromatography effectively separates quaternary ammonium salts from neutral byproducts. For non-polar impurities, reverse-phase HPLC with acetonitrile/water gradients achieves high purity. Recrystallization in ethanol/diethyl ether mixtures minimizes solvent retention .

How does computational modeling predict the conformational stability of bicyclo[3.3.1]nonane derivatives?

Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) compare chair-chair vs. boat-chair conformers. Energy minimization reveals steric clashes in boat conformers, while NMR-derived coupling constants validate computational results . Solvent effects (PCM models) refine predictions for solution-phase behavior.

What strategies address solubility limitations in pharmacological assays for cationic bicyclic compounds?

Advanced Research Question
Counterion exchange (e.g., replacing iodide with triflate) enhances aqueous solubility. Co-solvents (DMSO ≤1%) or lipid-based formulations (liposomes) improve bioavailability. For in vitro assays, buffer optimization (e.g., PBS with 0.1% Tween-20) prevents aggregation .

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